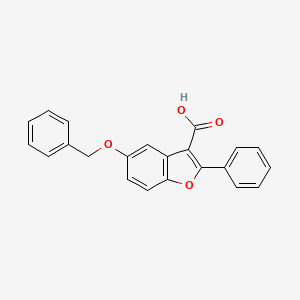![molecular formula C26H16N2O4S B11630909 6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11630909.png)
6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound characterized by its unique structure, which includes a dibenzoazepine core and a nitrophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multiple steps, including the formation of the dibenzoazepine core and the introduction of the nitrophenyl sulfanyl group. Common synthetic routes may involve:
Formation of the Dibenzoazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrophenyl Sulfanyl Group: This step may involve nucleophilic substitution reactions where a nitrophenyl sulfanyl group is introduced to the dibenzoazepine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to facilitate the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl sulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(4-nitrophenyl)sulfanyl]phenol: Shares the nitrophenyl sulfanyl group but differs in the core structure.
Dibenzoazepine Derivatives: Compounds with similar dibenzoazepine cores but different substituents.
Uniqueness
6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione is unique due to the combination of its dibenzoazepine core and the nitrophenyl sulfanyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H16N2O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6-[4-(4-nitrophenyl)sulfanylphenyl]benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C26H16N2O4S/c29-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(30)27(25)17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)28(31)32/h1-16H |
InChI Key |
BQFYFJVDBISZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630834.png)
![(4-{(Z)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11630837.png)
![{(3Z)-3-[(2Z)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-5(2H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11630838.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11630839.png)
![(6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630844.png)
![2,2,6-trimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11630848.png)
![methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11630853.png)
![Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11630868.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11630876.png)
![Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11630884.png)
![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11630902.png)
![2-[(3-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B11630915.png)
![8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11630917.png)
